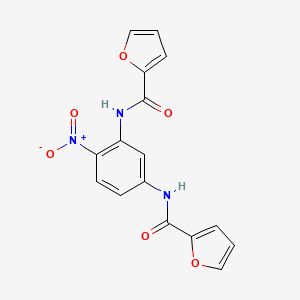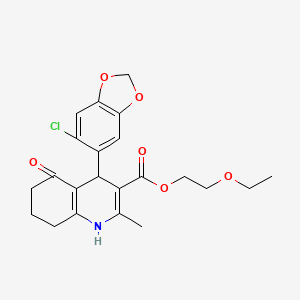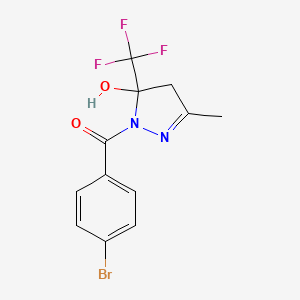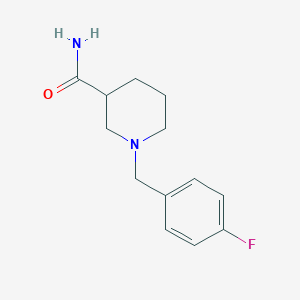![molecular formula C20H15BrFN3O2S B5151855 N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BTE-1 and has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of BTE-1 involves the inhibition of several enzymes that are involved in cancer cell growth and survival. BTE-1 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDACs have been found to be overexpressed in many types of cancer, and the inhibition of HDACs has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BTE-1 has been found to have several interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. BTE-1 has also been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
BTE-1 has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been optimized to yield high purity and high yield. BTE-1 has also been found to be effective against several types of cancer, making it a potentially useful tool for cancer research. However, there are also some limitations to the use of BTE-1 in lab experiments. This compound has not been extensively studied in vivo, and its long-term effects are not yet fully understood. Additionally, the mechanism of action of BTE-1 is not yet fully elucidated, and further research is needed to fully understand its effects.
将来の方向性
There are several future directions for the study of BTE-1. One potential direction is the study of the long-term effects of BTE-1 in vivo. Another potential direction is the elucidation of the mechanism of action of BTE-1. Further research is also needed to determine the optimal dosage and administration of BTE-1 for use in cancer research. Additionally, the potential applications of BTE-1 in other areas of scientific research, such as inflammation and neurodegenerative diseases, should be explored.
合成法
The synthesis of BTE-1 involves several steps. The first step is the preparation of 5-bromo-2-thiophene carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with ethyl hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 3-fluoro-4-nitrobenzoyl chloride to form the final product, BTE-1. The synthesis of BTE-1 has been optimized to yield high purity and high yield.
科学的研究の応用
BTE-1 has been studied for its potential applications in scientific research. One potential application is in the field of cancer research. BTE-1 has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. BTE-1 has been shown to be effective against several types of cancer, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
5-bromo-N-[(Z)-1-[3-[(3-fluorobenzoyl)amino]phenyl]ethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S/c1-12(24-25-20(27)17-8-9-18(21)28-17)13-4-3-7-16(11-13)23-19(26)14-5-2-6-15(22)10-14/h2-11H,1H3,(H,23,26)(H,25,27)/b24-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRASSJIXVKZTH-MSXFZWOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(S1)Br)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(S1)Br)/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1Z)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)


![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)


![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)
